4-Ethenylphenyl beta-D-glucopyranoside
Overview
Description
4-Ethenylphenyl beta-D-glucopyranoside is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.2891 g/mol It is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further linked to a beta-D-glucopyranoside moiety
Preparation Methods
The synthesis of 4-Ethenylphenyl beta-D-glucopyranoside typically involves the glycosylation of a phenolic compound with a suitable glucosyl donor. One common method is the use of beta-glucosidase enzymes to catalyze the reaction in non-aqueous solvents or ionic liquids . The reaction conditions often include mild temperatures and specific pH levels to optimize the yield and purity of the product. Industrial production methods may involve large-scale enzymatic processes to ensure consistency and efficiency.
Chemical Reactions Analysis
4-Ethenylphenyl beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The phenyl ring can undergo hydrogenation to form cyclohexyl derivatives.
Substitution: The hydroxyl groups on the glucopyranoside moiety can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed from these reactions include epoxides, aldehydes, and various substituted glucopyranosides.
Scientific Research Applications
4-Ethenylphenyl beta-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethenylphenyl beta-D-glucopyranoside involves its interaction with specific enzymes and receptors in biological systems. The beta-D-glucopyranoside moiety is recognized by beta-glucosidases, which hydrolyze the glycosidic bond to release glucose and the phenolic compound . This interaction can modulate various biochemical pathways, including those involved in inflammation and cellular metabolism.
Comparison with Similar Compounds
4-Ethenylphenyl beta-D-glucopyranoside can be compared with other similar compounds such as:
Phenyl beta-D-glucopyranoside: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Vinylphenol O-[L-Rhamnopyranosyl-(1-6)-beta-D-glucopyranoside]: Contains an additional rhamnopyranosyl moiety, which alters its solubility and biological activity.
4-Nitrophenyl beta-D-glucopyranoside: Contains a nitro group instead of an ethenyl group, leading to different reactivity and applications. The uniqueness of this compound lies in its ethenyl group, which provides additional sites for chemical modification and enhances its versatility in various applications.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-2-8-3-5-9(6-4-8)19-14-13(18)12(17)11(16)10(7-15)20-14/h2-6,10-18H,1,7H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOROQNWLSDLJF-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978053 | |
Record name | 4-Ethenylphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62470-46-6 | |
Record name | 4-Ethenylphenyl beta-D-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062470466 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethenylphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ETHENYLPHENYL .BETA.-D-GLUCOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2E8QHE5TV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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